Regioisomeric Differentiation: 4-Pyridinyl vs. 3-Pyridinyl Analog in Cytotoxicity and Docking
In a 2024 study of S-alkylated 1,3,4-oxadiazole hybrids, compounds were evaluated for in vitro cytotoxicity against MCF-7 breast cancer cells and molecular docking against PDB 3ERT (human estrogen receptor-α). The 4-pyridinyl regioisomer (this compound) and its 3-pyridinyl analog (CAS 626205-09-2, N-(tert-butyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) were both synthesized. However, direct head-to-head quantitative biological data for this specific compound are not publicly reported in the primary literature. The available class-level data demonstrate that 4-pyridinyl-substituted analogs exhibit distinct docking poses and cytotoxicity trends relative to 3-pyridinyl counterparts due to altered hydrogen-bond acceptor positioning [1]. For this compound, binding energy predictions from the same docking study provide a class-level inference of differentiation, but explicit IC₅₀, % inhibition, or ΔG values are absent from the accessible record.
| Evidence Dimension | Regioisomer-dependent SAR (cytotoxicity & docking binding energy) |
|---|---|
| Target Compound Data | Not explicitly quantified in public primary literature |
| Comparator Or Baseline | 3-pyridinyl regioisomer (CAS 626205-09-2); also not explicitly quantified head-to-head |
| Quantified Difference | Cannot be calculated from available data |
| Conditions | MCF-7 cell line; PDB 3ERT docking; Russian Journal of Organic Chemistry 2024 study |
Why This Matters
Absence of public quantitative data means procurement must rely on established class SAR showing that 4-pyridinyl vs. 3-pyridinyl regioisomers yield non-interchangeable biological outcomes, making exact identity verification essential.
- [1] Das, V.B., Poojary, B., Kamat, V., Sharma, A., Chowdhury, R. & Hamzad, S. Synthesis, In Silico Docking Study, and Biological Evaluation of S-Alkylated 1,3,4-Oxadiazole Hybrids. Russian Journal of Organic Chemistry 60, 927–942 (2024). DOI: 10.1134/S1070428024050154. View Source
